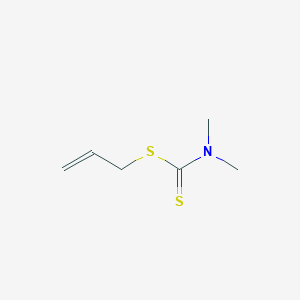

Allyl dimethyldithiocarbamate

Descripción

Historical Context and Evolution of Dithiocarbamate (B8719985) Research

Dithiocarbamates (DTCs) are a class of organosulfur compounds that have been a subject of scientific interest for over a century. acs.org Their journey began in the early 1880s, where they were first identified as effective catalysts in the rubber vulcanization process. nih.gov This industrial application marked their initial entry into commercial use. By the 1940s, the scope of dithiocarbamate applications expanded significantly into agriculture with the patenting of the first DTC derivative, nabam, as a fungicide in 1943. nih.govtaylorandfrancis.com This was soon followed by the development of metal-containing dithiocarbamates like zineb. nih.gov

These compounds, characterized by the functional group -N(C=S)S-, are typically synthesized from the reaction of primary or secondary amines with carbon disulfide in the presence of a base. bohrium.comf1000research.com Their utility stems from their versatile chemical nature, particularly their capacity as metal chelators. nih.govnih.gov While early applications were dominated by agriculture and industry, the unique properties of DTCs, especially their ability to bind with metals, have led to extensive research in medicinal chemistry and materials science over the past few decades. acs.orgnih.govnih.gov

General Dithiocarbamate Ligand Versatility in Coordination Chemistry

Dithiocarbamates are highly versatile monoanionic 1,1-dithiolate ligands that form stable coordination complexes with a vast array of elements, including all transition metals and many main group, lanthanide, and actinide elements. bohrium.comnih.govresearchgate.net The substituents on the nitrogen atom can be easily varied, allowing for the fine-tuning of the electronic and steric properties of the ligand. bohrium.comresearchgate.net This adaptability has made them a cornerstone in coordination chemistry. bohrium.com

DTCs are classified as soft donor ligands, but the delocalization of the nitrogen lone pair onto the sulfur atoms introduces a "hard" thioureide resonance form. bohrium.comresearchgate.net This dual nature allows them to stabilize metals in a wide range of oxidation states. bohrium.comwikipedia.org They typically bind to metal centers in a symmetrical chelate fashion, but other coordination modes, such as monodentate, anisobidentate, and various bridging modes, are also well-documented. bohrium.comnih.govunirioja.es This coordinative flexibility enables the formation of diverse molecular architectures, from simple mononuclear complexes to intricate polynuclear structures and nanoparticles. acs.orgacs.org

Significance of Allyl Functionalization in Dithiocarbamate Derivatives

The introduction of an allyl group (CH₂CH=CH₂) to the dithiocarbamate scaffold, as seen in Allyl dimethyldithiocarbamate (B2753861), imparts unique reactivity and properties. The presence of the conjugated double bond in the allyl moiety is a key feature that enables a range of chemical transformations and applications not as readily accessible to their saturated alkyl counterparts. This functionalization significantly influences the compound's lipophilicity, distinguishing it from water-soluble dithiocarbamate salts like sodium dimethyldithiocarbamate.

The reactive double bond of the allyl group serves as a handle for further chemical modification and is particularly important in polymer chemistry, where it can participate in polymerization reactions. acs.org This feature allows for the incorporation of the dithiocarbamate unit into polymer chains, creating materials with tailored properties. researchgate.net Furthermore, the allyl group contributes to the specific biological activities of these derivatives, leading to their use in the development of specialized agrochemicals. researchgate.net The unique combination of the dithiocarbamate's metal-binding capacity and the allyl group's reactivity makes these derivatives valuable building blocks in organic synthesis and materials science. tandfonline.comnih.gov

Synthesis and Chemical Properties of Allyl dimethyldithiocarbamate

The synthesis of this compound can be achieved through several established routes. A common and straightforward method involves the reaction of sodium dimethyldithiocarbamate with an allyl halide, such as allyl chloride, in a suitable solvent. Another prevalent approach is a one-pot synthesis where dimethylamine (B145610) reacts with carbon disulfide in the presence of a base, followed by the addition of an allyl halide. prepchem.com More advanced, multicomponent synthesis strategies have also been developed, such as the Baylis-Hillman reaction, which allows for the creation of more complex functionalized allyl dithiocarbamates in a highly stereoselective manner. tandfonline.comtandfonline.com Ruthenium-catalyzed one-pot syntheses from allyl acetates have also been reported as an efficient method. rsc.org

This compound is a light orange to yellow clear liquid. chemicalbook.comtcichemicals.com It is an organosulfur compound that undergoes various chemical reactions typical of its functional groups. The dithiocarbamate moiety allows it to act as a potent ligand, forming stable complexes with various transition metals like copper, zinc, and palladium. The allyl group's double bond can undergo addition reactions, and the molecule as a whole can be subject to oxidation to form disulfides or sulfoxides, and reduction to yield the parent amine and carbon disulfide.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | prop-2-enyl N,N-dimethylcarbamodithioate | nih.gov |

| CAS Number | 20821-66-3 | chemicalbook.comnih.gov |

| Molecular Formula | C₆H₁₁NS₂ | chemicalbook.comchemical-suppliers.eu |

| Molecular Weight | 161.29 g/mol | nih.govchemical-suppliers.eu |

| Appearance | Light orange to Yellow to Green clear liquid | chemicalbook.comtcichemicals.com |

| Boiling Point | 108 °C / 5 mmHg | chemicalbook.comchemical-suppliers.eu |

| Density | 1.11 g/cm³ | chemicalbook.comchemical-suppliers.eu |

| Refractive Index | 1.6020 - 1.6060 | chemicalbook.com |

This table is interactive. Click on the headers to sort.

Applications in Modern Chemical Industries

Materials Science

In materials science, this compound serves as a valuable ligand and precursor. Dithiocarbamate complexes, in general, are widely used as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. acs.org The specific structure of this compound, with its defined metal-binding domain and organic tail, allows for controlled decomposition to form these nanomaterials. acs.org Its ability to form stable complexes with metals like zinc and copper is crucial for creating materials with applications in catalysis and electronics. The allyl functionality can also be exploited to graft these molecules onto surfaces or into polymer matrices, creating functionalized materials with tailored properties. nih.gov

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. tandfonline.com The dithiocarbamate group itself can be used to direct reactions or can be transformed into other functional groups. The allyl group provides a reactive site for a variety of chemical transformations, including addition reactions, epoxidation, and metal-catalyzed cross-coupling reactions. tandfonline.comrsc.org Recently developed multicomponent reactions, such as the Baylis-Hillman protocol, utilize dithiocarbamates to produce highly functionalized allyl dithiocarbamate structures, which are valuable building blocks for synthesizing complex organic molecules. tandfonline.comtandfonline.com

Polymer Chemistry

The presence of the reactive allyl group makes this compound particularly useful in polymer chemistry. It can act as a monomer or comonomer in polymerization processes. The double bond allows it to be incorporated into polymer chains via free-radical polymerization or more controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where dithiocarbamates can function as chain transfer agents. researchgate.net One of the long-standing industrial applications of dithiocarbamate derivatives is as vulcanization accelerators in the rubber industry, where they enhance the cross-linking of polymer chains, improving the durability and elasticity of rubber products. acs.org

Role in Agricultural Chemistry

Dithiocarbamates have a long history of use in agriculture, primarily as fungicides and pesticides. taylorandfrancis.comnih.govacs.org Derivatives like this compound are employed to control a range of plant diseases and pests. bspublications.com The lipophilic nature imparted by the allyl and dimethyl groups can enhance the compound's ability to penetrate plant cuticles, potentially increasing its efficacy. encyclopedia.pub Research has demonstrated that specific allyl dithiocarbamate derivatives exhibit significant antifungal activity against devastating plant pathogens like Phakopsora pachyrhizi (Asian soybean rust) and Hemileia vastatrix (coffee leaf rust). researchgate.net These compounds are considered valuable lead structures for the development of new and effective crop protection agents. researchgate.net They are also used as herbicides to control the growth of certain weeds. bspublications.comencyclopedia.pub

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| Allyl chloride |

| This compound |

| Carbon disulfide |

| Copper |

| Dimethylamine |

| Nabam |

| Palladium |

| Sodium dimethyldithiocarbamate |

| Zinc |

| Zineb |

Structure

3D Structure

Propiedades

IUPAC Name |

prop-2-enyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4-5-9-6(8)7(2)3/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMLVJCASVPGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292836 | |

| Record name | Allyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20821-66-3 | |

| Record name | 20821-66-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldithiocarbamic Acid Allyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allyl Dimethyldithiocarbamate and Its Analogues

Established Synthetic Pathways

Established synthetic routes to allyl dithiocarbamates often prioritize high yields, mild reaction conditions, and operational simplicity. These pathways have been refined over time to allow for the creation of a diverse library of functionalized dithiocarbamate (B8719985) derivatives.

One-Pot Multicomponent Reactions for Functionalized Allyl Dithiocarbamates

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a final product that incorporates portions of all starting materials. researchgate.net This approach is valued for its atom economy, reduction of waste, and simplification of synthetic procedures by avoiding the isolation of intermediate compounds. organic-chemistry.org For the synthesis of functionalized allyl dithiocarbamates, MCRs provide a direct and versatile route. tandfonline.comresearchgate.net A common and effective MCR involves the reaction of an amine, carbon disulfide, and an appropriate electrophile, such as an allyl halide or a derivative. beilstein-journals.org

Baylis-Hillman (BH) adducts, which are highly functionalized allylic alcohols, serve as versatile precursors for the synthesis of complex allyl dithiocarbamates. wikipedia.org The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, catalyzed by a nucleophile like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org The resulting adducts, particularly their acetate derivatives, are excellent electrophiles. tandfonline.comjocpr.com

A one-pot, pseudo five-component procedure has been developed for the synthesis of functionalized allyl dithiocarbamates using this methodology. The process involves:

The Baylis-Hillman reaction between an aldehyde and an activated alkene.

Subsequent acetylation of the BH adduct in the same pot.

A final nucleophilic substitution with a dithiocarbamate salt. tandfonline.comresearchgate.net

This sequence allows for the creation of structurally diverse allyl dithiocarbamates with high diastereoselectivity. tandfonline.com The reaction is notable for avoiding the need to pre-prepare and isolate the Baylis-Hillman adducts, thus streamlining the synthetic process. tandfonline.com

A key step in the multicomponent synthesis of allyl dithiocarbamates is the nucleophilic substitution reaction (specifically, an SN2' reaction) on an allylic substrate, such as a Baylis-Hillman acetate. tandfonline.comresearchgate.net The nucleophile in this reaction is a dithiocarbamate anion, which is conveniently prepared in situ. This is achieved by reacting a primary or secondary amine with carbon disulfide (CS₂). tandfonline.comresearchgate.net

The in situ generation of the dithiocarbamate is highly efficient and avoids the need to handle potentially unstable dithiocarbamic acid salts. tandfonline.com Once formed, the soft sulfur atom of the dithiocarbamate anion acts as a potent nucleophile, attacking the allylic substrate to displace a leaving group (e.g., acetate), thereby forming the C-S bond and yielding the final allyl dithiocarbamate product. tandfonline.comresearchgate.net This strategy has been successfully employed in catalyst-free, one-pot procedures in green solvents like water. researchgate.net

Condensation Reactions Involving Amines and Carbon Disulfide in Alkaline Media

The foundational method for preparing the dithiocarbamate moiety is the reaction between a primary or secondary amine and carbon disulfide. asianpubs.orgacs.org This reaction is typically carried out in the presence of a base (alkaline media), such as sodium hydroxide or triethylamine (B128534), to deprotonate the initially formed dithiocarbamic acid, yielding the more stable and nucleophilic dithiocarbamate salt. asianpubs.orgrsc.orgresearchgate.net

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of carbon disulfide. researchgate.net The resulting zwitterionic intermediate is then deprotonated by the base to form the dithiocarbamate anion. This anion can then be reacted with an allylic electrophile, like allyl chloride or allyl bromide, to produce the corresponding allyl dithiocarbamate. asianpubs.org This two-step, one-pot process is a robust and widely used method for synthesizing a variety of dithiocarbamate esters. iau.ir

| Amine | Electrophile | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Dimethylamine (B145610) | Allyl Bromide | NaOH / Water | High | asianpubs.org |

| Diethylamine | Allyl Chloride | KOH / Ethanol | Excellent | researchgate.net |

| Piperidine | Allyl Acetate | Ru(acac)₃ / Water | 92% | researchgate.net |

| Benzylamine | Styrene Oxide | None / Ethanol | 92% | scirp.org |

Catalyst-Free Approaches under Green Chemistry Conditions

In recent years, there has been a significant shift towards developing synthetic methods that adhere to the principles of green chemistry. researchgate.net For dithiocarbamate synthesis, this has led to the development of catalyst-free and solvent-free protocols, or the use of environmentally benign solvents like water or ethanol-water mixtures. rsc.orgscispace.comresearchgate.net

An efficient, transition-metal-catalyst-free approach involves the one-pot condensation of an alkyl/aryl halide, carbon disulfide, and a secondary amine at room temperature in an ethanol-water solvent system. researchgate.netasianpubs.orgasianpubs.org This method is advantageous as it avoids hazardous solvents and the need for a catalyst, making the procedure simpler, more cost-effective, and environmentally friendly. researchgate.netasianpubs.org Yields are often high, particularly when aliphatic amines are reacted with benzyl (B1604629) or allyl halides. researchgate.netasianpubs.org

Solvent-free, catalyst-free reactions have also been reported, where the neat reactants (amine, CS₂, and an alkyl halide) are simply mixed at room temperature. organic-chemistry.org This highly atom-economic process often requires only simple extraction for product isolation, minimizing waste and simplifying the work-up procedure. organic-chemistry.org These green methods represent a significant advancement in the sustainable production of dithiocarbamates. organic-chemistry.org

Synthesis of Related Allyl Dithiocarbimate Systems

The synthetic methodologies developed for allyl dithiocarbamates are highly versatile and can be extended to produce a wide array of related analogues and dithiocarbimate systems. By varying the amine, the activated alkene, and the aldehyde (in the case of Baylis-Hillman-based routes), a diverse library of compounds can be accessed.

For instance, using different primary or secondary amines (aliphatic, alicyclic, heterocyclic, or aromatic) allows for the introduction of various N-substituents, tailoring the properties of the final molecule. tandfonline.com Similarly, the structure of the allyl group can be modified by choosing different Baylis-Hillman precursors or other allylic electrophiles. jocpr.com This flexibility is a key advantage of modern synthetic methods.

Furthermore, catalyst-free and visible-light-promoted methods have been developed for the synthesis of S-alkyl dithiocarbamates in water, which opens new avenues for creating these compounds with broad substrate scope and good functional group tolerance without the need for an external photocatalyst. rsc.org These approaches are not limited to simple allyl groups and can be applied to more complex allylic systems, expanding the range of accessible dithiocarbamate structures. jocpr.comrsc.org

Nucleophilic Substitution of Dithiocarbamate Salts with Allylic Bromides

A primary method for synthesizing S-alkyl dithiocarbamates, including allyl derivatives, is through the nucleophilic substitution reaction of a dithiocarbamate salt with an alkyl halide. organic-chemistry.orgrsc.org Allylic halides, such as allyl bromide, are particularly effective electrophiles for these Sɴ2 reactions. libretexts.org The reactivity of allylic halides is enhanced compared to standard secondary alkyl halides because the transition state is stabilized by hyperconjugation with the adjacent π-system of the double bond. libretexts.org

The process typically begins with the in-situ formation of the dimethyldithiocarbamate (B2753861) anion. This is achieved by reacting dimethylamine with carbon disulfide, usually in the presence of a base like sodium hydroxide, to produce sodium dimethyldithiocarbamate. google.com This salt then acts as a potent nucleophile, attacking the electrophilic carbon of the allyl bromide. The bromide ion serves as the leaving group, resulting in the formation of the C-S bond and yielding Allyl dimethyldithiocarbamate. The kinetics of reactions involving allyl bromide can be influenced by various factors, including the choice of solvent, with studies showing that both protic and aprotic solvents can affect the reaction rate. niscpr.res.in

A general reaction scheme is presented below: (CH₃)₂NH + CS₂ + NaOH → (CH₃)₂NCS₂Na + H₂O (CH₃)₂NCS₂Na + CH₂=CHCH₂Br → (CH₃)₂NC(=S)SCH₂CH=CH₂ + NaBr

This one-pot synthesis approach, which combines amine, carbon disulfide, and an alkyl halide, is considered an efficient and atom-economical process for producing S-alkyl dithiocarbamates. organic-chemistry.org

Stereoselective Control in Dithiocarbamate Synthesis

Achieving stereoselective control is a critical aspect of modern synthetic chemistry, particularly when synthesizing molecules with biological applications. In the context of dithiocarbamate synthesis, stereochemistry can be introduced and controlled by using chiral starting materials, such as chiral amines.

Derivatization and Analogue Synthesis Strategies

S-Alkyl/Aryl Dithiocarbamate Derivative Synthesis

The synthesis of S-alkyl and S-aryl dithiocarbamate derivatives is a well-established field with numerous protocols. A common and efficient method is the one-pot, three-component reaction involving an amine, carbon disulfide, and an appropriate electrophile, such as an alkyl or aryl halide. asianpubs.orgresearchgate.net This approach is often performed under catalyst-free and environmentally friendly conditions, for example, using an ethanol-water solvent system at room temperature. asianpubs.orgresearchgate.net

The scope of this reaction is broad, accommodating various secondary amines (both cyclic and acyclic) and a range of electrophiles. researchgate.net Research has shown that higher yields are often obtained when aliphatic amines are reacted with benzyl halides compared to other alkyl halides. asianpubs.orgresearchgate.net

For the synthesis of S-aryl dithiocarbamates, alternative electrophiles to aryl halides can be used. One effective method involves the reaction of amines and carbon disulfide with aryl diazonium salts in water, which proceeds without a metal catalyst. tandfonline.com Another approach utilizes diaryliodonium salts as the aryl source in a transition-metal-free, one-pot, three-component reaction that operates under mild, ambient conditions. acs.org

| Amine | Electrophile | Solvent System | Conditions | Yield |

| Dimethylamine | Benzyl Bromide | Ethanol-Water | Room Temp, Catalyst-Free | High |

| Pyrrolidine (B122466) | Allyl Bromide | Not Specified | Not Specified | Good |

| Piperidine | Phenyl Diazonium Salt | Water | Room Temp, Metal-Free | Good |

| Dicyclohexylamine | Benzyl Chloride | Ethanol-Water | Room Temp, Catalyst-Free | Excellent |

This table is a representative summary based on findings from multiple sources. tandfonline.comasianpubs.orgresearchgate.net

N-Allyl-N-methyldithiocarbamate as a Dimethyldithiocarbamate Analogue

Analogues of dimethyldithiocarbamate can be synthesized by varying the substituents on the nitrogen atom. N-Allyl-N-methyldithiocarbamate is an analogue where one methyl group is replaced by an allyl group. The synthesis follows the same fundamental principles of dithiocarbamate formation.

The synthesis begins with the secondary amine precursor, N-allyl-N-methylamine. This amine is reacted with carbon disulfide in a basic medium, such as an aqueous solution of sodium or potassium hydroxide, to generate the corresponding dithiocarbamate salt (e.g., sodium N-allyl-N-methyldithiocarbamate). nih.govgoogle.com This reaction is typically exothermic, and temperature control is important to ensure product stability and prevent unwanted side reactions. google.com The resulting salt is the N-allyl-N-methyldithiocarbamate analogue. If a neutral, S-substituted ester is desired, this salt can be further reacted with an alkylating agent. For example, reacting the sodium salt with methyl iodide would yield Methyl N-allyl-N-methyldithiocarbamate.

Synthetic Approaches to Dithiocarbamate-Containing Precursors for Complex Architectures

Dithiocarbamates are not only valuable as standalone compounds but also serve as versatile precursors for creating more complex molecular architectures. Their strong chelating ability, owing to the two sulfur donor atoms, makes them excellent ligands for a wide array of metals, forming stable coordination complexes. nih.govnih.gov These metal-dithiocarbamate complexes can be synthesized by simply adding an aqueous solution of a metallic salt to the dithiocarbamate ligand solution. nih.gov

Beyond coordination chemistry, dithiocarbamates are crucial in polymer synthesis, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. They can act as RAFT agents, allowing for the controlled synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. This application leverages the dithiocarbamate group to mediate the polymerization process.

Furthermore, dithiocarbamates serve as precursors for synthesizing other organic compounds. For instance, they have been used as intermediates in the synthesis of biologically active compounds and natural products. nih.gov Their reactivity allows for further chemical transformations, incorporating the dithiocarbamate moiety into larger, multifunctional molecules. This utility makes them important building blocks in synthetic organic chemistry. researchgate.net

Coordination Chemistry and Metal Complex Formation

Principles of Metal-Dithiocarbamate Coordination

The coordination of allyl dimethyldithiocarbamate (B2753861) to a metal center is dictated by the electronic and structural features of the dithiocarbamate (B8719985) moiety. This ligand is known for its versatility, forming stable complexes with a wide array of transition metals and main group elements. nih.gov

The dithiocarbamate anion ([R₂NCS₂]⁻) typically acts as a bidentate chelating ligand, coordinating to a metal ion through both sulfur atoms. nih.govresearchgate.net This forms a stable four-membered chelate ring. sysrevpharm.org The presence of lone pairs of electrons on the two sulfur atoms facilitates this strong chelation. nih.gov This bidentate coordination is the most common mode of bonding for dithiocarbamate ligands. nih.gov The small "bite angle" of the dithiocarbamate group contributes to the stability of the resulting metal complexes. sysrevpharm.org

Resonance structures play a crucial role in the coordinating ability of the dithiocarbamate group. The delocalization of the nitrogen atom's lone pair of electrons can lead to a resonance form where a partial double bond exists between the carbon and nitrogen atoms, and both sulfur atoms carry a negative charge. This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. nih.gov

The coordination of allyl dimethyldithiocarbamate ligands to a metal ion influences the electronic structure and geometry of the resulting complex. Dithiocarbamates are considered soft ligands and are effective at stabilizing transition metals in a range of oxidation states. wikipedia.org The coordination of the two sulfur atoms creates a ligand field that splits the d-orbitals of the metal ion, a phenomenon central to ligand field theory.

The geometric configuration of the metal complexes is dependent on the metal ion, its oxidation state, and the steric and electronic properties of the ligands. nih.gov For instance, with divalent metal ions, dithiocarbamate complexes can adopt various geometries:

Square Planar: Often observed for d⁸ metal ions like Ni(II) and Pd(II). jocpr.comnih.gov

Tetrahedral: Common for d¹⁰ metal ions such as Zn(II). nih.govsemanticscholar.org

Octahedral: Can be formed by metal ions that accommodate six-coordinate geometries, often by including additional ligands or through dimerization. sysrevpharm.orgresearchgate.net

The small bite angle of the dithiocarbamate ligand can lead to distortions from ideal geometries. nih.gov For example, in some octahedral complexes, the S-M-S angle within the chelate ring is significantly less than 90°. kcl.ac.uk

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of a salt of the dithiocarbamate ligand with a metal salt in a suitable solvent. wikipedia.org Characterization of these complexes is commonly performed using techniques such as elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

This compound forms stable complexes with a variety of transition metals. The general synthetic route involves the metathesis reaction between an alkali metal salt of the dithiocarbamate and a metal halide or acetate. wikipedia.orgsemanticscholar.org

Ni(II), Pd(II), and Pt(II) Complexes: These d⁸ metal ions typically form square planar complexes with the formula M(S₂CNR₂)₂. jocpr.commdpi.com For palladium, allyl-palladium dithiocarbamate complexes have been synthesized by reacting dithiocarbamate salts with allylpalladium chloride dimer. researchgate.net

Co(II) and Fe(III) Complexes: Cobalt can form octahedral complexes. researchgate.net Iron(III) forms a neutral, octahedral complex, Fe(S₂CNR₂)₃, which is known to exhibit spin crossover behavior depending on the substituents on the nitrogen atom. wikipedia.org

Cu(II) Complexes: Copper(II) dithiocarbamate complexes are readily synthesized and have been extensively studied. researchgate.net

Mn(II) and Cr(III) Complexes: Manganese and chromium also form stable dithiocarbamate complexes, often with octahedral geometries.

Zn(II) Complexes: As a d¹⁰ metal, Zn(II) typically forms tetrahedral or, in some cases, five-coordinate dimeric structures. semanticscholar.orgnih.gov The synthesis of bis(diallydithiocarbamato)zinc(II) has been reported, which exists as a dimer with distorted trigonal bipyramidal geometry around each zinc ion. nih.gov

Table 1: Representative Transition Metal Complexes and Their Geometries

| Metal Ion | Typical Formula | Common Geometry |

|---|---|---|

| Ni(II) | Ni(R₂dtc)₂ | Square Planar jocpr.com |

| Pd(II) | Pd(R₂dtc)₂ | Square Planar mdpi.com |

| Fe(III) | Fe(R₂dtc)₃ | Distorted Octahedral kcl.ac.uk |

| Zn(II) | Zn(R₂dtc)₂ | Tetrahedral/Trigonal Bipyramidal (dimer) semanticscholar.orgnih.gov |

| Cu(II) | Cu(R₂dtc)₂ | Square Planar |

Organotin(IV) complexes of diallyldithiocarbamate have been synthesized and characterized. nih.govresearchgate.net These compounds have the general formula RₙSn(S₂CN(allyl)₂)₄₋ₙ, where R is an alkyl or aryl group and n can be 1, 2, or 3. nih.gov The synthesis involves the reaction of an organotin(IV) chloride with the diallyldithiocarbamate ligand. researchgate.net

X-ray crystallographic studies of complexes such as [(CH₃)₂Sn(S₂CN(allyl)₂)₂] and [(C₄H₉)₂Sn(S₂CN(allyl)₂)₂] have revealed a skewed trapezoidal-bipyramidal geometry around the tin atom. researchgate.net In these structures, the dithiocarbamate ligands can exhibit anisobidentate coordination, meaning the two Sn-S bond distances are unequal. mdpi.com

Mixed-ligand complexes containing the this compound ligand along with other ligands can also be synthesized. These complexes are of interest because their structural and electronic properties may differ from those of the simple dithiocarbamate complexes. baselius.ac.in For example, mixed-ligand complexes of Ni(II) containing a dithiocarbamate and a Schiff base have been reported to have a square planar geometry. jocpr.com Similarly, mixed-ligand complexes of Pd(II) and Cd(II) with a dithiocarbamate and a tertiary phosphine (B1218219) have been synthesized, showing square planar and tetrahedral geometries, respectively. nih.gov

Supramamolecular Interactions in Dithiocarbamate Metal Complexes

The molecular structures of dithiocarbamate metal complexes are frequently influenced by a variety of non-covalent interactions, which play a crucial role in the formation of their supramolecular architectures. These interactions, though weaker than covalent bonds, are directional and significant in dictating the packing of molecules in the solid state. The nature of the organic substituents on the nitrogen atom of the dithiocarbamate ligand is a key determinant of the types and extent of these supramolecular interactions.

In the context of metal complexes of dithiocarbamates, several types of supramolecular interactions are commonly observed. These include hydrogen bonds, particularly C–H···S and C–H···π interactions, as well as π–π stacking. mdpi.com The dithiocarbamate moiety itself can participate in these interactions; for instance, the MS₂C chelate ring possesses significant π-character and can act as an acceptor in C–H···π interactions, similar to arene rings. mdpi.com

Research on dithiocarbamate complexes with various alkyl and aryl substituents has provided a foundational understanding of these non-covalent forces. The size and nature of these substituent groups can either facilitate or hinder the formation of specific supramolecular assemblies. For example, bulkier substituents may prevent close packing, while substituents with hydrogen bond donors or acceptors, or aromatic rings, can encourage the formation of extended networks.

While specific detailed research on the supramolecular interactions of metal complexes derived from this compound is limited in publicly available literature, valuable insights can be drawn from studies on closely related structures, such as those containing allyl groups. For instance, in the crystal structure of an organotin dithiocarbamate compound featuring N,N-diallyldithiocarbamate ligands, the molecular packing is stabilized by directional intermolecular contacts. researchgate.net Specifically, C–H···π interactions involving the vinylidene C-H of the allyl group and a phenyl ring on the tin atom lead to the formation of a supramolecular chain. researchgate.net This provides direct evidence of the participation of the allyl group in shaping the supramolecular architecture.

Furthermore, studies on η3-allyl palladium complexes have revealed that their crystal packing is stabilized by a variety of weak intermolecular forces. semanticscholar.org These include conventional and non-conventional interactions such as C–H–O/N hydrogen bonds, π–π stacking, and C–H–π interactions. semanticscholar.org An energy framework analysis of these complexes indicated that π–π and C–H–π interactions are the primary contributors to the stability of the crystal packing. semanticscholar.org

The table below summarizes the common types of supramolecular interactions observed in dithiocarbamate metal complexes, based on available research.

| Interaction Type | Donor | Acceptor | Resulting Supramolecular Motif |

| Hydrogen Bond | C–H | S | Chains, Dimers |

| C–H···π Interaction | C–H (alkyl/aryl/vinyl) | π-system (MS₂C chelate ring, aryl ring) | Chains, Dimers, Sheets |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Dimers, Stacks |

| Anagostic Interaction | C–H | Metal Center (M) | Chains |

| S···S Interaction | Sulfur atom | Sulfur atom | Chains |

This table is generated based on general findings in dithiocarbamate chemistry and may not be fully representative of this compound specifically due to a lack of direct structural data.

Detailed research findings on a triphenyltin (B1233371) complex with a diallyl-substituted dithiocarbamate ligand highlight a specific instance of the allyl group's role in supramolecular assembly.

| Compound | Interaction Type | Donor Group | Acceptor Group | Supramolecular Motif |

| [Sn(C₆H₅)₃(C₇H₁₀NS₂)] | vinylidene-C–H···π(phenyl) | C-H of allyl group | Phenyl ring on Sn | Chain |

Data extracted from a study on a triphenyltin N,N-diallyldithiocarbamate complex. researchgate.net

Mechanistic Investigations of Chemical Reactivity

Radical-Mediated Transformations and Polymerization Control

Allyl dimethyldithiocarbamate (B2753861) and related dithiocarbamate (B8719985) structures are versatile functional groups in the realm of radical chemistry. Their utility stems from the ability to generate radical species under specific conditions, which can then participate in a variety of synthetic transformations, including complex cyclizations and the controlled regulation of polymerization processes.

Acyl radicals are valuable intermediates for forming carbon-carbon bonds in organic synthesis. bham.ac.uk Dithiocarbamates serve as effective precursors for the generation of acyl radicals, which can then undergo intramolecular cyclization reactions. bham.ac.uknih.gov For instance, acyl dithiocarbamates have been utilized in the synthesis of functionalized chromanone derivatives through a 6-exo-trig acyl radical cyclization pathway. bham.ac.uk The reaction mechanism involves the generation of an acyl radical that subsequently attacks an intramolecular alkene. bham.ac.uk Research has shown that the substitution pattern on the alkene acceptor can influence the cyclization pathway, potentially diverting it from a 6-exo-trig to a formal 7-endo-trig pathway. bham.ac.uk This highlights the tunability of these radical-mediated reactions. In contrast, acyl xanthates have been observed to behave differently under similar conditions, underscoring the unique role of the dithiocarbamate moiety. bham.ac.uk

In many synthetic sequences, the dithiocarbamate group serves as a temporary functional group that must be removed after facilitating a desired transformation. A key challenge is to achieve this removal without affecting other sensitive functional groups within the molecule. Tin-free reductive desulfurization methods have been developed for this purpose. One effective method employs a combination of hypophosphorous acid (H3PO2) and triethylamine (B128534) (Et3N) in refluxing dioxane, which successfully reduces primary and secondary dithiocarbamates. bham.ac.uknih.gov This method is particularly useful for complex molecules, such as fused and spirocyclic β-lactams, where the strained four-membered ring can be preserved without fragmentation during the reduction. nih.gov The choice of reductant and reaction conditions can be critical; for example, the reduction of anomeric dithiocarbamates can proceed with or without neighboring O-acyl group migration. bham.ac.uk Furthermore, using deuterated reagents like D3PO2 allows for deuterium (B1214612) incorporation, providing mechanistic insights into the nature of the radical intermediates involved. bham.ac.uknih.gov

| Reagent System | Solvent | Conditions | Applicability | Reference |

|---|---|---|---|---|

| H₃PO₂-Et₃N-ACCN | Dioxane | Reflux | General reductive desulfurization of dithiocarbamates. | nih.gov |

| Hypophosphorus acid and triethylamine | Dioxane | Reflux | Reduction of primary and secondary dithiocarbamates. | bham.ac.uk |

| D₃PO₂-Et₃N | Not specified | Not specified | Deuterium incorporation for mechanistic studies. | bham.ac.uknih.gov |

Dithiocarbamates can function as control agents in free-radical polymerization, a process often initiated by methods such as ⁶⁰Co γ-ray irradiation. researchgate.net Their effectiveness is significantly influenced by the nature of the substituents on the nitrogen atom. Dithiocarbamates with N-aryl groups, for example, have demonstrated good living characteristics in the polymerization of methyl acrylate. researchgate.net In contrast, compounds like benzyl (B1604629) N,N-diethyldithiocarbamate may fail to control the polymerization, leading to polymers with broad molecular weight distributions or even crosslinking. researchgate.net The polymerization rate is also affected by the conjugation in the N-group; aromatic polycyclic structures tend to slow down the polymerization process. researchgate.net The presence of two allyl groups in monomers like dimethyldiallylammonium (B1216499) halides leads to the formation of linear polymers through a ring-closing mechanism during chain propagation. google.com In such systems, agents are required to control the intrinsic viscosity of the resulting polymer without negatively impacting monomer conversion. google.com The general mechanism in controlled radical polymerization involves the dithiocarbamate acting as a reversible chain transfer agent, a process related to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net

Electron Delocalization and Resonance Phenomena within the Dithiocarbamate Moiety

The chemical properties and stability of the dithiocarbamate functional group, >N−C(=S)−S−, are heavily influenced by electron delocalization. wikipedia.orgnih.gov This delocalization arises from the interaction between the lone pair of electrons on the nitrogen atom and the π-system of the C=S double bond. nih.gov This interaction is significant enough to create a high rotational barrier around the C–N bond and results in a planar NCS₂ core. wikipedia.org

The electronic structure of the dithiocarbamate moiety is best described as a resonance hybrid of several contributing forms. nih.govnih.govchemrxiv.org

Form I (Dithiocarbamate): Features a single bond between carbon and nitrogen, with the negative charge delocalized between the two sulfur atoms. nih.govchemrxiv.org

Form II (Thioureide): Characterized by a double bond between carbon and nitrogen (an iminium bond, C=N⁺), with the negative charge localized on the sulfur atoms. This form arises from the delocalization of the nitrogen lone pair. nih.govnih.govchemrxiv.org

Form III: Another representation showing a single C-N bond and charge separation. nih.gov

This resonance confers a "soft" character to the dithiocarbamate form and a "hard" character to the thioureide form, which allows these ligands to stabilize metals in various oxidation states. nih.govresearchgate.net The contribution of the thioureide form (II) leads to a C–N bond length that is shorter than a typical single bond, indicating significant double bond character. wikipedia.orgnih.gov Spectroscopic data, such as the position of the ν(C–N) stretching frequency in infrared spectra, provides evidence for this partial double bond character. nih.gov This electron delocalization reduces the polarity of a coordinated metal ion by spreading the charge over the entire chelate ring, a key factor in their biological and chemical activity. nih.govnih.gov

Reactivity in Allylic Systems: Alkylation and Cyclization Reactions

The allyl group in allyl dimethyldithiocarbamate introduces a distinct site of reactivity. The double bond allows for a range of transformations, including alkylation and cyclization reactions. Palladium-catalyzed allylic substitution is a powerful method for forming new C-C, C-N, or C-O bonds. uwindsor.ca While specific examples focusing solely on this compound are specialized, the principles of allylic carbamate (B1207046) chemistry are applicable. For instance, the functionalization of the carbon alpha to a carbamate group is a well-established strategy. ukzn.ac.za

In the context of dithiocarbamates, S-alkylation is a common reaction. rsc.orgnih.gov For example, S-allyl dithiocarbamates can be synthesized in one pot using allyl acetates in water, catalyzed by ruthenium. rsc.org A more sustainable approach involves a "hydrogen borrowing" reaction strategy, where alcohols serve as alkylating agents in the presence of a catalyst to form S-alkyl dithiocarbamates. nih.gov

The allyl group itself can participate directly in radical-mediated cyclization reactions. For example, a radical-mediated cyclization (RMC) mechanism has been proposed for the polymerization of allyl ether monomers, which involves the abstraction of an allylic hydrogen to form a delocalized radical, followed by reaction with another monomer to form a five-membered ring. semanticscholar.org Additionally, photo-induced carboxylative cyclization of allylic alcohols with CO₂ can proceed via an atom transfer radical addition (ATRA) followed by intramolecular cyclization to yield cyclic carbonates. mdpi.com

Mechanisms of Interaction with Heavy Metal Ions for Remediation Applications

Dithiocarbamates, including sodium dimethyl dithiocarbamate, are highly effective chelating agents for removing heavy metal ions from aqueous solutions. nih.govtandfonline.comresearchgate.net Their efficacy is rooted in the ability of the two sulfur donor atoms to form strong, stable complexes with a wide range of transition metals. nih.govresearchgate.net

The primary mechanism of interaction is chelation, where the dithiocarbamate ligand binds to a metal ion through both sulfur atoms, acting as a bidentate ligand to form a stable chelate ring. nih.govencyclopedia.pub This bidentate coordination is the most common mode, although monodentate binding (through one sulfur atom) is also possible. researchgate.netnih.gov The interaction is a Lewis acid-base reaction, where the soft sulfur atoms (Lewis bases) readily bind to soft metal ions (Lewis acids) like Cu²⁺, Pb²⁺, Cd²⁺, and Hg²⁺. tandfonline.com

The formation of these metal-dithiocarbamate complexes results in water-insoluble precipitates, which can be easily removed from wastewater by filtration. tandfonline.comresearchgate.netenpress-publisher.com The stability of these complexes is enhanced by the delocalization of electrons across the N-C-S₂ moiety, which reduces the polarity of the metal ion and strengthens the metal-ligand bond. nih.govencyclopedia.pub The efficiency of metal removal can be influenced by factors such as pH and the specific structure of the dithiocarbamate. tandfonline.com For instance, a commercial chelating agent containing dithiocarbamate groups showed high removal rates for Cr³⁺, Cu²⁺, and Pb²⁺, which was attributed to bonding with the C=S/C-S groups and further electron donation from other nitrogen atoms in the molecule. researchgate.net

| Metal Ion | Removal Efficiency (%) | Reference |

|---|---|---|

| Cr³⁺ | 99.70% | researchgate.net |

| Cu²⁺ | 99.28% | researchgate.net |

| Pb²⁺ | 99.10% | researchgate.net |

| Zn²⁺ | 92.33% | researchgate.net |

| Cd²⁺ | 91.49% | researchgate.net |

Biological Activities and Mechanistic Pathways

Antimicrobial Efficacy and Mechanisms of Action

Allyl dimethyldithiocarbamate (B2753861) and related dithiocarbamate (B8719985) compounds have demonstrated significant antimicrobial properties, encompassing both antibacterial and antifungal activities. Their efficacy is attributed to multiple mechanisms of action, primarily involving interactions with essential cellular components and the disruption of fundamental biological processes.

Antibacterial Activity.

The antibacterial effects of dithiocarbamates have been observed against a range of pathogenic bacteria. The structural features of these compounds, particularly the dithiocarbamate moiety, play a crucial role in their ability to inhibit bacterial growth and viability.

Dithiocarbamate compounds have shown a broad spectrum of antibacterial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov For instance, N,N-dimethyldithiocarbamate (DMDC), a closely related compound, has demonstrated efficacy against Gram-positive bacteria such as various Streptococcal species and Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov Its activity also extends to a variety of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella species, and Enterobacter species. nih.gov The presence of the allyl group in molecules has been noted as fundamental for antimicrobial activity. nih.gov While many dithiocarbamates show broad-spectrum activity, some bacteria like Pseudomonas aeruginosa may exhibit higher resistance. nih.govnih.gov

Table 1: Spectrum of Antibacterial Activity of Related Dithiocarbamates

| Bacterial Type | Species | Susceptibility | Reference |

|---|---|---|---|

| Gram-Positive | Streptococcus pneumoniae | Susceptible | nih.gov |

| Gram-Positive | Streptococcus pyogenes | Susceptible | nih.gov |

| Gram-Positive | Staphylococcus aureus (including MRSA) | Susceptible | nih.gov |

| Gram-Negative | Escherichia coli | Susceptible | nih.gov |

| Gram-Negative | Klebsiella pneumoniae | Susceptible | nih.gov |

| Gram-Negative | Pseudomonas aeruginosa | Less Susceptible/Resistant | nih.govnih.gov |

A primary mechanism underlying the antibacterial action of allyl dimethyldithiocarbamate and its analogs is their function as copper ionophores. nih.govnih.gov These compounds chelate copper ions and transport them across bacterial cell membranes, leading to a significant increase in the internal concentration of copper. nih.govbiorxiv.org This disruption of copper homeostasis results in copper-dependent toxicity. nih.govarizona.edu The influx of copper ions can lead to a variety of detrimental effects within the bacterial cell, including the mismetallation of enzymes and the generation of reactive oxygen species, ultimately causing cell death. nih.gov The synergistic effect between dithiocarbamates and copper is a key feature of their potent antimicrobial activity against pathogens like Streptococcus pneumoniae. nih.govnih.govresearchgate.net This copper-dependent mechanism has been identified as a promising strategy for developing novel antimicrobial agents. nih.gov

The reactivity of the allyl group and the dithiocarbamate moiety towards thiol groups is another critical aspect of the compound's antibacterial mechanism. Allicin, a compound containing an allyl group, is known to react with sulfhydryl groups in proteins and low-molecular-weight thiols like glutathione. nih.gov This interaction occurs via a thiol-disulfide exchange reaction, leading to the S-allylmercapto modification of protein cysteines. nih.gov This modification can inactivate crucial enzymes and deplete the cellular pool of reducing agents like glutathione, inducing thiol stress. nih.gov By targeting essential thiol-containing proteins and cofactors, this compound can disrupt vital metabolic pathways and compromise the bacterial defense against oxidative stress, contributing to its bactericidal effects.

Antifungal Activity.

In addition to its antibacterial properties, this compound exhibits significant antifungal activity against various fungal pathogens, particularly those affecting plants.

This compound and related allyldithiocarbimate salts have been shown to be effective inhibitors of fungal spore germination. researchgate.net This inhibitory action is crucial in controlling the spread of plant diseases caused by fungi like Phakopsora pachyrhizi, the causal agent of Asian soybean rust, and Hemileia vastatrix, which causes coffee leaf rust. researchgate.netnih.govresearchgate.net The germination of uredospores is a critical first step in the infection cycle of these pathogenic fungi. nih.govunam.mx By preventing this stage, the compounds effectively halt the progression of the disease. Studies have demonstrated that new allyldithiocarbimate salts can significantly inhibit the spore germination of both P. pachyrhizi and H. vastatrix, highlighting their potential as effective fungicides for agricultural applications. researchgate.net

Table 2: Antifungal Activity Against Plant Pathogens

| Fungal Species | Disease Caused | Activity | Reference |

|---|---|---|---|

| Phakopsora pachyrhizi | Asian Soybean Rust | Inhibition of Spore Germination | researchgate.net |

| Hemileia vastatrix | Coffee Leaf Rust | Inhibition of Spore Germination | researchgate.net |

Anticancer and Cytotoxic Properties

While the broader class of dithiocarbamates has been investigated for anticancer effects, specific data focusing on this compound is limited in the available research.

Scientific studies detailing the cytotoxic activity of this compound specifically against the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa) were not identified in the conducted search.

Research investigating the potential of this compound to overcome resistance to the chemotherapy agent cisplatin (B142131) in cancer cells is not available in the reviewed literature.

While some dithiocarbamates are known to exert anticancer effects through mechanisms like proteasomal inhibition, specific studies confirming these mechanistic pathways for this compound were not found.

Enzymatic Inhibition Studies

Dithiocarbamates are recognized for their ability to interact with and inhibit the activity of various enzymes, primarily due to their metal-chelating properties.

Dithiocarbamates have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov Certain isoforms of carbonic anhydrase, particularly CA II, are involved in the production of aqueous humor in the eye, and their inhibition can lead to a reduction in intraocular pressure, a key factor in the management of glaucoma. nih.gov

Studies on a series of dithiocarbamates have demonstrated their efficacy in inhibiting human carbonic anhydrase isoforms hCA I, II, IX, and XII. nih.gov The inhibitory action of these compounds stems from the coordination of the dithiocarbamate group to the zinc ion within the enzyme's active site. nih.gov X-ray crystallography of a human carbonic anhydrase II adduct with morpholine (B109124) dithiocarbamate has revealed that a sulfur atom from the dithiocarbamate binds to the zinc ion. nih.gov This interaction disrupts the normal catalytic activity of the enzyme. nih.gov

The potential for dithiocarbamates to act as anti-glaucoma agents has been demonstrated in animal models, where some have shown effective lowering of intraocular pressure. nih.gov While direct studies on this compound are not available, its structural similarity to other studied dithiocarbamates suggests a potential for similar carbonic anhydrase inhibitory activity.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Select Dithiocarbamates

| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |

| Morpholine DTC | 50.3 | 8.9 | 25.4 | 4.5 |

| Piperidine DTC | 68.4 | 12.3 | 30.1 | 5.8 |

| Pyrrolidine (B122466) DTC | 88.1 | 15.6 | 45.2 | 7.9 |

Data extrapolated from studies on various dithiocarbamates and presented for illustrative purposes of the class's activity. "DTC" stands for dithiocarbamate.

The inhibitory effects of dithiocarbamates extend to other metalloenzymes, such as superoxide (B77818) dismutase (SOD). Diethyldithiocarbamate (DDC), a close structural analogue of this compound, is a well-documented inhibitor of Cu/Zn-superoxide dismutase (SOD1). nih.govkitasato-u.ac.jp This enzyme plays a crucial role in the antioxidant defense system by catalyzing the dismutation of superoxide radicals.

The inhibitory mechanism of DDC on SOD1 involves the chelation of the copper ion in the enzyme's active site. nih.gov In vivo studies in mice have shown that administration of DDC leads to a significant decrease in SOD activity in various tissues, including the blood, liver, and brain. nih.govresearchgate.net This inhibition of endogenous SOD has been used as an experimental model to induce oxidative stress and study its consequences. kitasato-u.ac.jpnih.gov

There is currently a lack of specific research on the inhibition of ascorbate (B8700270) oxidase by this compound or other dithiocarbamates. Ascorbate oxidase is a copper-containing enzyme, and given the copper-chelating ability of dithiocarbamates, a potential for interaction could be hypothesized, but this remains to be experimentally verified.

Table 2: Effect of Diethyldithiocarbamate (DDC) on Superoxide Dismutase (SOD) Activity in Mice

| Tissue | % Decrease in SOD Activity (1.5 g/kg DDC) |

| Whole Blood | 86% |

| Liver | 71% |

| Brain | 48% |

Data from in vivo studies on the SOD inhibitor diethyldithiocarbamate. nih.govresearchgate.net

Antioxidant Investigations

Dithiocarbamates have demonstrated antioxidant properties through various mechanisms, including the scavenging of free radicals and the chelation of pro-oxidant metal ions. f1000research.com The antioxidant behavior of this class of compounds includes the ability to scavenge superoxide radicals, hydrogen peroxide, peroxynitrite, and hydroxyl radicals. f1000research.com

For instance, pyrrolidine dithiocarbamate (PDTC) is a known antioxidant. f1000research.com The antioxidant activity of dithiocarbamates is believed to contribute to their protective effects against cellular damage induced by oxidative stress. f1000research.com

A dithiocarbamate-related natural product, tridentatol A, isolated from a marine hydroid, has been shown to possess potent antioxidant activity. In an in vitro study using human low-density lipoprotein (LDL), tridentatol A demonstrated a concentration-dependent delay in the onset of lipid peroxidation, proving to be significantly more potent than vitamin E in this regard. nih.gov

Table 3: Antioxidant Activity of Tridentatol A in Preventing LDL Peroxidation

| Concentration | Lag-Phase Time (minutes) |

| Control (Cu2+ only) | 150 |

| 0.5 µM Tridentatol A | 225 |

| 1 µM Tridentatol A | 300 |

Data illustrates the delay in the formation of conjugated lipid hydroperoxides. nih.gov

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Features with Biological Activities

The structure-activity relationship (SAR) of dithiocarbamates is a field of continuous investigation, revealing how modifications to different parts of the molecule can modulate its biological profile. Key aspects include the nature of the substituents on the nitrogen atom, the presence and type of a metal center, and the stereochemistry of the molecule.

The substituents attached to the nitrogen atom of the dithiocarbamate (B8719985) moiety play a pivotal role in determining the compound's biological, physical, and chemical properties. bohrium.comnih.govresearchgate.net The nature of these alkyl or aryl groups can influence factors such as lipophilicity, steric hindrance, and electronic effects, which in turn affect the compound's ability to permeate cell membranes and interact with biological targets. mdpi.com

Studies on various N,N-dialkyl dithiocarbamates have shown that the length and nature of the alkyl chains can significantly impact antimicrobial activity. For instance, increasing the length of the alkyl chain can enhance lipophilicity, which may lead to improved cell membrane permeability and, consequently, greater antimicrobial potency. mdpi.com However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable partitioning. The specific combination of dimethyl and allyl substituents in Allyl dimethyldithiocarbamate (B2753861) represents a unique balance of these properties.

| Substituent Group | General Effect on Lipophilicity | Potential Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| Dimethyl | Relatively low | Contributes to the basic dithiocarbamate scaffold's activity. | nih.gov |

| Diethyl | Moderate | Often shows potent antimicrobial and anticancer activities. | nih.gov |

| Longer alkyl chains | Increases with chain length | Can enhance activity up to a certain point by increasing membrane permeability. | mdpi.com |

| Allyl | Introduces unsaturation | The double bond can be a site for specific interactions or further functionalization. | pharmatutor.org |

Dithiocarbamates are powerful chelating agents, readily forming stable complexes with a wide range of metal ions. nih.gov This ability to chelate metals is a cornerstone of their biological activity. The formation of a metal-dithiocarbamate complex can significantly enhance the biological efficacy of the ligand alone. researchgate.neta2zjournals.com Several theories explain this enhancement, including increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.

Once inside the cell, the metal complex can act as a vehicle for the controlled release of both the metal ion and the dithiocarbamate ligand, which can then exert their toxic effects on different cellular targets. The metal ion itself can disrupt cellular processes by binding to essential enzymes or generating reactive oxygen species. The dithiocarbamate ligand can also interfere with cellular metabolism.

The choice of the metal center is critical, as different metals can impart distinct biological activities to the complex. nih.gov For example, copper and gold complexes of dithiocarbamates have shown significant anti-cancer activity. nih.gov In the context of antimicrobial activity, metals like zinc, copper, and tin have been extensively studied. mdpi.com The coordination geometry of the metal complex, which can be tetrahedral, square planar, or octahedral depending on the metal and its oxidation state, also influences its biological activity. nih.gov

| Metal Center | Common Oxidation State(s) | Observed Biological Activities in Dithiocarbamate Complexes | Reference |

|---|---|---|---|

| Copper (Cu) | +1, +2 | Anticancer, antimicrobial, SOD inhibitors | nih.govmdpi.com |

| Zinc (Zn) | +2 | Antimicrobial, antifungal | mdpi.com |

| Gold (Au) | +1, +3 | Anticancer, antimicrobial | nih.govyoutube.com |

| Tin (Sn) | +4 | Antimicrobial, antitumor | nih.gov |

| Nickel (Ni) | +2 | Antimicrobial | a2zjournals.com |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. solubilityofthings.comnih.gov For molecules with stereoisomers, such as enantiomers or diastereomers, it is common for one isomer to be significantly more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers. solubilityofthings.com

In the case of Allyl dimethyldithiocarbamate, the allyl group introduces a double bond, which can exist in either a Z (zusammen) or E (entgegen) configuration in more complex, substituted allyl systems. While this compound itself does not exhibit E/Z isomerism due to the two hydrogen atoms on the terminal carbon of the vinyl group, the principles of stereoisomerism are crucial when considering more complex derivatives.

For other allyl-containing compounds, the Z or E configuration of the double bond has been shown to be a critical determinant of their biological activity. nih.govchegg.com The specific geometry of the isomer can affect how the molecule fits into the active site of a target enzyme or receptor, thereby influencing its efficacy. For instance, in the synthesis of some biologically active enamides, achieving the correct (Z)-configuration is essential for their desired potency. chegg.com While specific studies on the stereochemical influences of the allyl group in this compound are not extensively documented, the established principles of stereochemistry in medicinal chemistry suggest that this is a critical area for consideration in the design of new, more active analogues.

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern drug discovery and development, providing insights into the molecular properties and interactions that govern biological activity. For dithiocarbamates like this compound, methods such as Density Functional Theory (DFT) and molecular docking are employed to understand their electronic structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of dithiocarbamate complexes. researchgate.net

For this compound and its metal complexes, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and how it will interact with other molecules.

Analyze Vibrational Frequencies: Simulate the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Predict Reactivity: The energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) can be used to calculate global reactivity descriptors that provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

DFT studies on various dithiocarbamate complexes have provided a deeper understanding of the nature of the metal-sulfur bond and how the electronic properties of the ligand are modulated by the N-substituents and the coordinated metal ion.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. a2zjournals.com In the context of drug discovery, molecular docking is used to predict how a small molecule ligand, such as this compound, binds to the active site of a target protein or enzyme. nih.gov

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The three-dimensional structures of both the ligand (e.g., this compound) and the receptor (a protein of interest) are obtained, often from experimental data like X-ray crystallography or NMR spectroscopy, or from homology modeling.

Sampling of Conformational Space: The ligand is allowed to adopt various conformations and orientations within the binding site of the receptor.

Scoring: A scoring function is used to evaluate the "goodness-of-fit" for each pose, estimating the binding affinity between the ligand and the receptor.

Molecular docking simulations can provide valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. a2zjournals.com This information can be used to rationalize the observed biological activity of a compound and to guide the design of new derivatives with improved binding affinity and selectivity. For example, docking studies have been used to investigate the interactions of dithiocarbamate compounds with enzymes like urease, providing a basis for their inhibitory activity. a2zjournals.com

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analysis

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis, developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of atomic and bond properties. This analysis is centered on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs reveal the nature of the chemical bond.

For the dithiocarbamate moiety in this compound, QTAIM analysis would focus on the C–N and C–S bonds. The thioureide C–N bond is expected to exhibit partial double bond character due to resonance, which would be reflected in its QTAIM parameters.

Table 1: Predicted QTAIM Parameters for Covalent Bonds in this compound at the Bond Critical Point (BCP)

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Ellipticity, ε |

| C–S | ~0.15 - 0.20 | Negative | ~0.1 - 0.3 |

| C=S | ~0.25 - 0.35 | Negative | ~0.2 - 0.5 |

| C–N | ~0.25 - 0.30 | Negative | ~0.05 - 0.15 |

| C–C (allyl) | ~0.20 - 0.25 | Negative | ~0.01 - 0.05 |

| C=C (allyl) | ~0.30 - 0.35 | Negative | ~0.3 - 0.4 |

Note: These values are estimations based on typical values for similar bonds in related molecules from computational studies. The actual values for this compound would require specific theoretical calculations.

A negative value for the Laplacian of the electron density (∇²ρ(r)) at the BCP is indicative of a shared-type interaction, characteristic of covalent bonds. The magnitude of the electron density (ρ(r)) correlates with the bond order; a higher value suggests a stronger bond. The ellipticity (ε) measures the anisotropy of the electron density at the BCP and is related to the π-character of a bond. For the C=S and C=C bonds, a higher ellipticity is expected compared to the single bonds, reflecting the presence of π-electron density. The C–N bond in the dithiocarbamate group is also expected to show a significant ellipticity due to its partial double bond character.

Noncovalent Interaction (NCI) Plot Analysis

NCI plot analysis is a visualization technique that reveals noncovalent interactions in real space. It is based on the relationship between the electron density, ρ(r), and its reduced density gradient (RDG), s(r). Isosurfaces of the RDG are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density, sign(λ₂)ρ. This coloring scheme helps to distinguish between different types of noncovalent interactions:

Blue surfaces: Indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces: Represent weak, attractive van der Waals interactions.

Red surfaces: Signify repulsive interactions, such as steric clashes.

Table 2: Predicted Noncovalent Interactions in this compound

| Interacting Atoms/Groups | Type of Interaction | Expected NCI Plot Appearance |

| Allyl H atoms and S atom | C–H···S | A small, greenish isosurface between the atoms. |

| Methyl H atoms and S atom | C–H···S | A small, greenish isosurface between the atoms. |

| Allyl π-system and S atom | π···S | A broader, greenish isosurface spanning the regions. |

| Between proximate H atoms | H···H (van der Waals) | Small, greenish isosurfaces. |

| Steric hindrance | Steric Repulsion | Reddish isosurfaces in regions of close contact. |

The NCI plot for this compound would likely reveal weak van der Waals interactions between the hydrogen atoms of the allyl and dimethyl groups and the sulfur atoms of the dithiocarbamate moiety. These C–H···S interactions, while individually weak, can collectively influence the molecule's conformation. Furthermore, potential π-interactions between the allyl group's double bond and the sulfur atoms could be visualized. Regions of steric repulsion, likely between the bulky dimethylamino group and the allyl group depending on the conformation, would appear as red isosurfaces. These noncovalent interactions play a crucial role in determining the three-dimensional structure and reactivity of the molecule.

Analytical and Spectroscopic Characterization Methods in Research

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in Allyl dimethyldithiocarbamate (B2753861). The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types.

The key functional groups in Allyl dimethyldithiocarbamate and their expected vibrational frequencies are:

C-H Stretching: The allyl group exhibits characteristic C-H stretching vibrations. The sp² hybridized C-H bonds of the vinyl group (=CH₂) typically absorb in the 3100-3000 cm⁻¹ region, while the sp³ hybridized C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups absorb in the 3000-2850 cm⁻¹ range.

C=C Stretching: The carbon-carbon double bond of the allyl group gives rise to a stretching vibration in the 1680-1620 cm⁻¹ region.

C-N Stretching (Thioureide Band): The C-N bond within the dithiocarbamate (B8719985) moiety has partial double bond character due to resonance. This results in a strong absorption band, often referred to as the "thioureide band," in the 1550-1450 cm⁻¹ region. The position of this band is sensitive to the electronic properties of the substituents on the nitrogen atom.

C-S Stretching: The carbon-sulfur single bond (C-S) stretching vibrations are typically observed in the 800-600 cm⁻¹ range.

C=S Stretching: The carbon-sulfur double bond (C=S) stretching vibration is expected to appear in the 1200-1050 cm⁻¹ region. The delocalization of electrons within the dithiocarbamate group can influence the position and intensity of this band.

Interactive Data Table: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (sp²) | Vinyl (=CH₂) | 3100 - 3000 |

| C-H Stretch (sp³) | Methylene (-CH₂-), Methyl (-CH₃) | 3000 - 2850 |

| C=C Stretch | Alkene | 1680 - 1620 |

| C-N Stretch (Thioureide) | Dithiocarbamate | 1550 - 1450 |

| C=S Stretch | Dithiocarbamate | 1200 - 1050 |

| C-S Stretch | Dithiocarbamate | 800 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (GC-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph, and then introduced into the mass spectrometer. For this compound, with a molecular weight of 161.29 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 161. The fragmentation pattern would likely involve the loss of the allyl group (m/z 41), leading to a fragment at m/z 120, and the loss of the dimethyldithiocarbamate moiety.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is a soft ionization technique that allows for the accurate mass determination of the molecular ion, which can be used to confirm the elemental composition of the compound. For dithiocarbamate compounds, ESI-MS can provide information on their stability and reactivity in solution.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z | Identity |

| [C₆H₁₁NS₂]⁺ | 161 | Molecular Ion (M⁺) |

| [C₃H₄NS₂]⁺ | 120 | [M - C₃H₅]⁺ |

| [C₃H₇N]⁺ | 57 | [M - C₃H₄S₂]⁺ |

| [C₃H₅]⁺ | 41 | Allyl Cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, crystallographic studies of related dithiocarbamate compounds provide valuable insights into the structural features of this class of molecules.

Single crystal X-ray diffraction analysis of solid dithiocarbamate derivatives reveals key structural parameters such as bond lengths, bond angles, and intermolecular interactions. In dithiocarbamate structures, the C-N bond of the S₂C-N moiety typically exhibits a length intermediate between that of a single and a double bond, indicating significant resonance delocalization. The geometry around the nitrogen atom is generally planar. researchgate.net

Chromatographic Techniques for Purity and Molecular Weight Analysis (GPC, HT-SEC)

Chromatographic techniques are essential for assessing the purity of this compound.